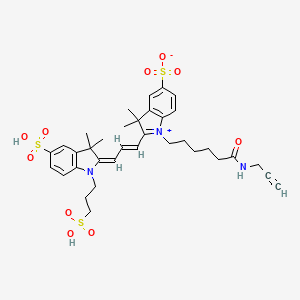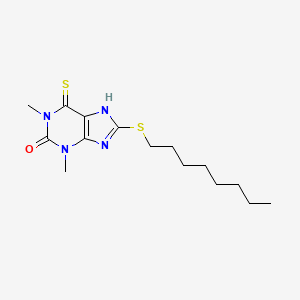![molecular formula C2Cl3F6P B14746547 Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane CAS No. 353-77-5](/img/structure/B14746547.png)
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It contains a phosphorus atom bonded to three chlorine atoms and two trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with trifluoromethylating agents under controlled conditions. One common method is the reaction of phosphorus trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of organophosphorus compounds.
科学研究应用
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.
相似化合物的比较
Similar Compounds
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane: Contains three chlorine atoms and two trifluoromethyl groups.
Trichloro[bis(trifluoromethyl)]-lambda~5~-arsane: Similar structure but with arsenic instead of phosphorus.
Trichloro[bis(trifluoromethyl)]-lambda~5~-stibane: Similar structure but with antimony instead of phosphorus.
Uniqueness
This compound is unique due to its specific combination of chlorine and trifluoromethyl groups bonded to a phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
353-77-5 |
|---|---|
分子式 |
C2Cl3F6P |
分子量 |
275.34 g/mol |
IUPAC 名称 |
trichloro-bis(trifluoromethyl)-λ5-phosphane |
InChI |
InChI=1S/C2Cl3F6P/c3-12(4,5,1(6,7)8)2(9,10)11 |
InChI 键 |
PEPIQGCIUVDGLO-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)P(C(F)(F)F)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



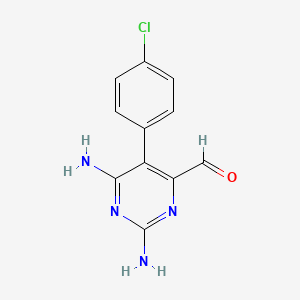

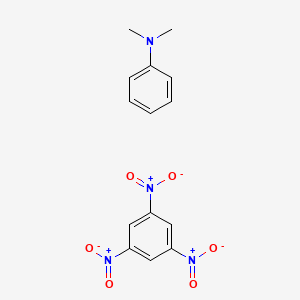
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)

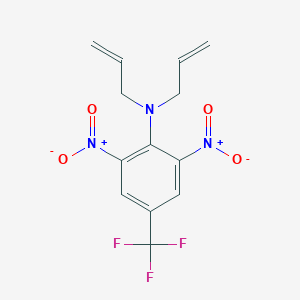
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
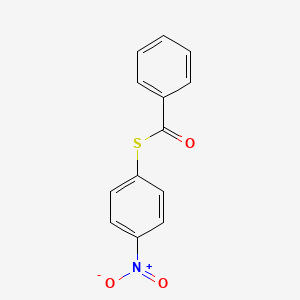
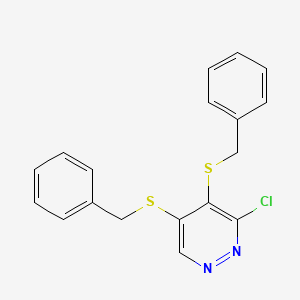
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
